3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-YL)prop-2-EN-1-one
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Overview
Description
3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one is a chemical compound that belongs to the class of thiophene derivatives. Thiophene and its substituted derivatives are known for their significant applications in medicinal chemistry and material science.
Preparation Methods
The synthesis of 3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one typically involves the reaction of thiophene derivatives with appropriate sulfanyl and hydroxyethyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction parameters to ensure high yield and purity .
Chemical Reactions Analysis
3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of thiol derivatives.
Scientific Research Applications
3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
When compared to other thiophene derivatives, 3,3-Bis[(2-hydroxyethyl)sulfanyl]-1-(thiophen-2-yl)prop-2-en-1-one stands out due to its unique combination of sulfanyl and hydroxyethyl groups. Similar compounds include:
- 3,3-Bis[(2-hydroxyethyl)sulfanyl]-2-propanol
- 3-(2-hydroxyethylsulfanyl)thiophene
- 2,3-Bis[(2-hydroxyethyl)sulfanyl]thiophene
These compounds share structural similarities but differ in their specific functional groups and overall reactivity, which can influence their applications and properties .
Properties
CAS No. |
61299-70-5 |
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Molecular Formula |
C11H14O3S3 |
Molecular Weight |
290.4 g/mol |
IUPAC Name |
3,3-bis(2-hydroxyethylsulfanyl)-1-thiophen-2-ylprop-2-en-1-one |
InChI |
InChI=1S/C11H14O3S3/c12-3-6-16-11(17-7-4-13)8-9(14)10-2-1-5-15-10/h1-2,5,8,12-13H,3-4,6-7H2 |
InChI Key |
IUPOEXVNVOPFDY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CSC(=C1)C(=O)C=C(SCCO)SCCO |
Origin of Product |
United States |
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